N-Dansyl-D-phenylalanine

Chiral Discrimination Fluorescent Sensing Cyclodextrin Chemistry

Chiral analysis labs face peak misassignment and invalid stereospecific results when non-chiral or incorrect-enantiomer probes are used. N-Dansyl-D-phenylalanine (CAS 56176-31-9) is a validated D-configuration chiral fluorescent probe that eliminates these risks. • Predictable CLEC elution: D-enantiomers migrate faster than L-forms with Zn(II)-L-prolinamide and Zn(II)-L-phenylalaninamide selectors, enabling reliable method development and peak assignment. • Validated enantioselective fluorescence quenching probe: stable intrinsic lifetime of 8.9 ns enables ground-state diastereomeric complex investigation with chiral Cu(II) complexes. • Benchmark analyte for CSP performance evaluation: demonstrated on vancomycin-derivative monolithic HPLC columns and macrocyclic antibiotic mobile phase additives.

Molecular Formula C21H22N2O4S
Molecular Weight 398.5 g/mol
CAS No. 56176-31-9
Cat. No. B119390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dansyl-D-phenylalanine
CAS56176-31-9
SynonymsN-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-D-phenylalanine;  D-Dansylphenylalanine;  Dansyl-(R)-phenylalanine;  Dansyl-D-Phe;  Dansyl-D-phenylalanine;  N-Dansyl-D-phenylalanine; 
Molecular FormulaC21H22N2O4S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m1/s1
InChIKeyGPIOGTIFRDHWSB-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Dansyl-D-phenylalanine (CAS 56176-31-9): Chiral Fluorescent Probe for Analytical and Biological Selectivity


N-Dansyl-D-phenylalanine (CAS 56176-31-9) is a chiral derivative of the D-enantiomer of the amino acid phenylalanine, modified at the N-terminus with a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore [1]. This modification imparts strong fluorescence, making it a valuable tool in fluorescence spectroscopy, chromatography, capillary electrophoresis, and mass spectrometry for analytical applications [1]. The compound's defined D-configuration is critical for its function as a chiral probe, enabling studies of stereospecific interactions in biological systems and chiral separation techniques [1].

Procurement Precision for N-Dansyl-D-phenylalanine: Why the Enantiomer Matters


Substitution with N-Dansyl-L-phenylalanine (CAS 1104-36-5) or other dansyl amino acids is not scientifically valid for applications requiring chiral specificity. The D- and L-enantiomers exhibit distinct binding affinities, as demonstrated by a binding constant ratio (K_L/K_D) of 3.71 for a specific cyclodextrin host, highlighting their divergent molecular recognition profiles [1]. Furthermore, in enantioselective fluorescence quenching assays, the D- and L-forms interact differently with chiral copper(II) complexes, a phenomenon that underpins their use in chiral ligand exchange chromatography [2]. Using the incorrect enantiomer would lead to invalid analytical results and misinterpretation of stereospecific biological or chemical processes.

Quantitative Evidence for Selecting N-Dansyl-D-phenylalanine: A Guide for Scientists


Superior Chiral Discrimination in Cyclodextrin Binding

N-Dansyl-D-phenylalanine (DDP) exhibits a significant difference in binding affinity compared to its enantiomer, N-Dansyl-L-phenylalanine (DLP), for a specific cyclodextrin host. A study using 2,2′-ditellurobis(2-deoxy-β-cyclodextrin) (2-TeCD) reported a binding constant ratio (K_L/K_D) of 3.71, indicating a strong preference for the L-enantiomer [1]. This quantitative difference is crucial for developing enantioselective sensors and separation methods.

Chiral Discrimination Fluorescent Sensing Cyclodextrin Chemistry

Differential Enantiomer Binding in Molecular Micelle Systems

Computational modeling of chiral separation mechanisms shows that N-Dansyl-D-phenylalanine (Dans-D-Phe) binds more weakly than its L-counterpart to an amino acid-based molecular micelle (poly-SULV). The calculated binding free energy for Dans-D-Phe was -12.0959 kJ·mol⁻¹, compared to -13.3349 kJ·mol⁻¹ for Dans-L-Phe [1]. This difference in binding energy correlates with experimental observations in Micellar Electrokinetic Chromatography (MEKC), where the L-enantiomers elute later, indicating stronger retention [1].

Molecular Dynamics Chiral Separation Micellar Electrokinetic Chromatography

Consistent Fluorescence Lifetimes for Both Enantiomers

A direct comparison of N-Dansyl-D-phenylalanine and N-Dansyl-L-phenylalanine revealed that their fluorescence lifetimes are identical. In both unquenched and quenched states with a chiral copper(II) complex, 90% of the total fluorescence intensity for both enantiomers was attributed to a component with a lifetime of 8.9 ns [1]. This indicates that the observed enantioselective quenching is due to static (ground-state) interactions rather than dynamic (excited-state) processes.

Fluorescence Spectroscopy Chiral Recognition Ligand Exchange

Recommended Application Scenarios for N-Dansyl-D-phenylalanine Based on Verified Evidence


As a D-Enantiomer Standard in Chiral Ligand Exchange Chromatography (CLEC)

N-Dansyl-D-phenylalanine serves as an essential standard for calibrating and validating CLEC methods. Its differential binding to chiral selectors like L-prolinamide and L-phenylalaninamide complexes with Zn(II) has been demonstrated, showing that D-enantiomers migrate faster than L-enantiomers under specific conditions [1]. This predictable elution order is critical for method development and peak assignment.

As a Probe for Enantioselective Fluorescence Quenching Assays

The compound is validated for use in fluorescence quenching studies to investigate chiral recognition mechanisms. The documented static quenching by a chiral copper(II) complex, which does not alter its intrinsic fluorescence lifetime of 8.9 ns, makes it a reliable probe for studying ground-state diastereomeric complex formation [2]. This is directly applicable to understanding and optimizing chiral separation media.

As a Model Analyte for Developing Novel Chiral Stationary Phases (CSPs)

Due to its well-characterized chiral separation behavior, N-Dansyl-D-phenylalanine is a benchmark analyte for evaluating the performance of new CSPs. It has been successfully used to demonstrate the enantioseparation power of a vancomycin-derivative dynamically coated on a monolithic HPLC column [3] and with macrocyclic antibiotics as mobile phase additives [4]. Its consistent use across studies provides a reliable point of comparison for assessing new separation technologies.

For Studying Specific Binding Interactions in Biological and Supramolecular Systems

The distinct binding properties of the D-enantiomer are leveraged in studies of molecular recognition. For instance, its quantifiably weaker binding to a molecular micelle (ΔG = -12.10 kJ/mol) compared to the L-form (ΔG = -13.33 kJ/mol) [5] and its lower affinity for a specific cyclodextrin (K_L/K_D = 3.71) [6] provide clear, quantitative benchmarks for probing the stereospecificity of biological receptors or supramolecular hosts.

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